(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorine atom and a carboxylic acid methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-pyrrolidine-2-carboxylic acid.
Chlorination: The precursor undergoes chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position.
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Utilizing large quantities of chlorinating agents in controlled environments to ensure safety and efficiency.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-methanol.
Oxidation: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid.
Scientific Research Applications
(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Bromo-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
(2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be selectively substituted, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
methyl (2S,4R)-4-chloropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQEVXNQJYINH-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.